3-(Trifluoromethyl)aniline hydrochloride
Overview
Description
3-(Trifluoromethyl)aniline hydrochloride is an organic compound with the formula CF₃C₆H₄NH₂·HCl. It is one of the isomers of trifluoromethylaniline and is classified as an aromatic amine. This compound is known for its colorless liquid form and is widely used in various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)aniline hydrochloride typically involves a multi-step process:
Nitration: The starting material, 1-chlorine-2-trifluoromethylbenzene, undergoes nitration to form 4-chlorine-3-trifluoromethyl nitrobenzene.
Reduction: The nitro group is then reduced to an amine group using hydrogenation reduction, resulting in 4-chlorine-3-trifluoromethyl aniline.
Salification: Finally, the amine is converted to its hydrochloride salt by introducing anhydrous HCl gas.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but is optimized for large-scale production. The nitration reaction is carefully controlled to ensure high purity, and the reduction reaction is performed at room temperature to minimize equipment requirements. The final product is stabilized through salification, and excess HCl gas is neutralized to prevent environmental pollution .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(Trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Incorporated into the synthesis of pharmaceutical compounds, particularly those containing fluorine, which often exhibit enhanced biological activity.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group significantly influences the compound’s reactivity and binding affinity. In pharmaceutical applications, it can modulate the activity of enzymes and receptors, leading to various therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the final compound .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: The parent compound without the hydrochloride salt.
4-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in the para position.
2-(Trifluoromethyl)aniline: An isomer with the trifluoromethyl group in the ortho position
Uniqueness
3-(Trifluoromethyl)aniline hydrochloride is unique due to its specific trifluoromethyl group positioning, which affects its chemical reactivity and physical properties. This positioning makes it particularly useful in certain synthetic applications and enhances its biological activity compared to other isomers .
Properties
IUPAC Name |
3-(trifluoromethyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHFRKJSEQEKCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181060 | |
Record name | Benzenamine, 3-(trifluoromethyl)-, hydrochloride (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2646-97-1 | |
Record name | Benzenamine, 3-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2646-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Toluidine, alpha,alpha,alpha-trifluoro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 3-(trifluoromethyl)-, hydrochloride (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA,ALPHA,ALPHA-TRIFLUORO-M-TOLUIDINE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(Trifluoromethyl)aniline hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8M2XGK72F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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